molecular formula C18H34O2 B077471 cis-13-Octadecenoic acid CAS No. 13126-39-1

cis-13-Octadecenoic acid

Cat. No.: B077471
CAS No.: 13126-39-1
M. Wt: 282.5 g/mol
InChI Key: BDLLSHRIFPDGQB-AATRIKPKSA-N
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Description

cis-13-Octadecenoic acid: is a monounsaturated fatty acid with the chemical formula C18H34O2 (Z)-13-Octadecenoic acid . This compound is characterized by the presence of a double bond at the 13th carbon atom in the cis configuration, which imparts unique chemical and physical properties. It is commonly found in various natural sources, including plant oils and animal fats .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

cis-13-Octadecenoic acid can be compared with other similar monounsaturated fatty acids:

Uniqueness: this compound is unique due to its specific double bond position, which imparts distinct chemical and physical properties compared to other monounsaturated fatty acids .

Properties

CAS No.

13126-39-1

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

(E)-octadec-13-enoic acid

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,7-17H2,1H3,(H,19,20)/b6-5+

InChI Key

BDLLSHRIFPDGQB-AATRIKPKSA-N

SMILES

CCCCC=CCCCCCCCCCCCC(=O)O

Isomeric SMILES

CCCC/C=C/CCCCCCCCCCCC(=O)O

Canonical SMILES

CCCCC=CCCCCCCCCCCCC(=O)O

melting_point

26.5 - 27 °C

Key on ui other cas no.

693-71-0

physical_description

Solid

Pictograms

Irritant

Synonyms

13-octadecenoic acid
13-octadecenoic acid, (E)-isomer
13-octadecenoic acid, sodium salt, (Z)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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